molecular formula C14H16S B14004436 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene CAS No. 21339-64-0

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene

Cat. No.: B14004436
CAS No.: 21339-64-0
M. Wt: 216.34 g/mol
InChI Key: QJMMCOXITGQXHY-UHFFFAOYSA-N
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Description

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is a heterocyclic compound with the molecular formula C14H16S. This compound belongs to the class of dibenzothiophenes, which are sulfur-containing aromatic hydrocarbons. The presence of methyl groups at positions 6 and 9, along with the tetrahydro structure, makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gewald synthesis is often employed for the preparation of thiophene derivatives, including dibenzothiophenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: A parent compound without the methyl groups and tetrahydro structure.

    1,2,3,4-Tetrahydrodibenzo[b,d]thiophene: Similar structure but lacks the methyl groups.

    6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene 5,5-dioxide: An oxidized derivative with additional oxygen atoms

Uniqueness

This compound is unique due to the presence of methyl groups at positions 6 and 9, which can influence its chemical reactivity and biological activity. The tetrahydro structure also adds to its distinctiveness compared to fully aromatic dibenzothiophenes .

Properties

IUPAC Name

6,9-dimethyl-1,2,3,4-tetrahydrodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMMCOXITGQXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(CCCC3)SC2=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50297100
Record name 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-64-0
Record name NSC114015
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50297100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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